molecular formula C7H8BClO3 B1369531 3-Chloro-5-methoxyphenylboronic acid CAS No. 915201-07-9

3-Chloro-5-methoxyphenylboronic acid

Cat. No. B1369531
CAS RN: 915201-07-9
M. Wt: 186.4 g/mol
InChI Key: WAVZSRUGKKOQRB-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H8BClO3 . It has a molecular weight of 186.40 g/mol . It is also known by other names such as (3-Chloro-5-methoxyphenyl)boronic acid, 3-Chloro-5-methoxybenzeneboronic acid, and 3-Chloro-5-Methoxyphenylboronic acid .


Molecular Structure Analysis

The InChI code for 3-Chloro-5-methoxyphenylboronic acid is 1S/C7H8BClO3/c1-12-7-3-5 (8 (10)11)2-6 (9)4-7/h2-4,10-11H,1H3 . The Canonical SMILES is B (C1=CC (=CC (=C1)Cl)OC) (O)O .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-5-methoxyphenylboronic acid are not available, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

3-Chloro-5-methoxyphenylboronic acid has a molecular weight of 186.40 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 186.0255020 g/mol . The topological polar surface area is 49.7 Ų .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is frequently used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic compounds. The boronic acid group reacts with halide-containing compounds in the presence of a palladium catalyst to form new carbon-carbon bonds .

Neutron Capture Therapy

Boronic acids, including 3-Chloro-5-methoxyphenylboronic acid, are explored as boron carriers in neutron capture therapy, a targeted cancer treatment. The boron isotope (10B) captures neutrons and undergoes nuclear reactions that are lethal to cancer cells .

Drug Delivery Devices

Due to its ability to form reversible covalent bonds with sugars and other diols, this compound is studied for use in drug delivery systems. The boronic acid moiety can be used to create sensors or delivery mechanisms that respond to the sugar levels in the body .

Organic Synthesis

3-Chloro-5-methoxyphenylboronic acid serves as a building block in organic synthesis, particularly in the construction of biologically active molecules and pharmaceuticals. Its reactivity allows for the introduction of the 3-chloro-5-methoxyphenyl group into various molecular frameworks .

Material Science

In material science, this compound is utilized to modify surface properties of materials. It can be used to introduce specific functional groups onto polymers or nanoparticles, which can alter their interaction with other substances .

Analytical Chemistry

The compound’s boronic acid group can bind to cis-diols, which is useful in analytical chemistry for the detection and quantification of sugars and other similar molecules. This property is particularly valuable in the development of biosensors .

Agricultural Chemistry

As a part of agrochemical research, 3-Chloro-5-methoxyphenylboronic acid can be used to synthesize compounds with potential herbicidal or pesticidal activity. The introduction of the boronic acid moiety can lead to new classes of agrochemicals .

Photodynamic Therapy

Research into photodynamic therapy, a treatment that uses light-sensitive compounds to kill cancer cells, has included the use of boronic acids. The 3-Chloro-5-methoxyphenyl group could be part of a molecule that, upon light activation, produces reactive oxygen species to destroy cancer cells .

Safety and Hazards

3-Chloro-5-methoxyphenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 3-Chloro-5-methoxyphenylboronic acid are not available, boronic acids in general are valuable building blocks in organic synthesis . They are being explored for their potential in various chemical reactions and their applications in the synthesis of complex molecules .

Mechanism of Action

Target of Action

3-Chloro-5-methoxyphenylboronic acid is a type of organoboron compound . Organoboron compounds are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are carbon-based molecules that participate in carbon-carbon bond-forming reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boron atom in the organoboron compound transfers a formally nucleophilic organic group to a metal, such as palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by 3-Chloro-5-methoxyphenylboronic acid, is a key step in various biochemical pathways. This reaction enables the formation of complex organic compounds from simpler ones . The downstream effects of these reactions can vary widely, depending on the specific compounds involved.

Result of Action

The primary result of the action of 3-Chloro-5-methoxyphenylboronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of 3-Chloro-5-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the presence of other substances, the temperature, and the pH of the environment . Additionally, the stability of the compound can be affected by exposure to air and light .

properties

IUPAC Name

(3-chloro-5-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVZSRUGKKOQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590373
Record name (3-Chloro-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-methoxyphenylboronic acid

CAS RN

915201-07-9
Record name B-(3-Chloro-5-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915201-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-methoxybenzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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